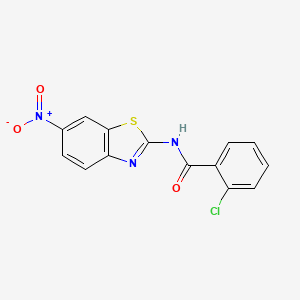

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3S/c15-10-4-2-1-3-9(10)13(19)17-14-16-11-6-5-8(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPLAIUNMXJZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

Chlorination: The chloro group is introduced through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

Formation of Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

Reduction: Hydrogen gas, catalysts (Pd/C), sodium dithionite.

Oxidation: Potassium permanganate, solvents (water, acetone).

Major Products Formed

Substitution: Derivatives with different functional groups replacing the chloro group.

Reduction: Amino derivatives.

Oxidation: Oxidized benzothiazole derivatives.

Scientific Research Applications

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anti-tubercular agent.

Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways or bacterial cell wall synthesis. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The antimicrobial efficacy and structural features of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide are contextualized below against key analogues:

Structural Modifications and Antimicrobial Activity

Molecular Docking and Mechanism

- DNA Gyrase Inhibition : BTC-r’s docking score (-8.2 kcal/mol) correlates with its low MIC values, suggesting nitro and pyridine groups form stable hydrogen bonds with the enzyme’s active site . The target compound’s chloro and nitro substituents may similarly optimize binding.

- Positional Effects : Nitro at benzothiazole’s 6-position (target) vs. benzamide’s 2-position () demonstrates that substituent placement critically affects interaction with gyrase’s ATP-binding domain .

Limitations and Opportunities

- Nitro Group Toxicity : Nitro derivatives may exhibit cytotoxicity, necessitating further toxicological profiling.

- Hybrid Derivatives : Compounds combining nitro, chloro, and heteroaromatic groups (e.g., pyridine in BTC-r) show promise for enhanced activity and reduced resistance .

Biological Activity

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, characterized by its unique structural features that include a chloro group and a nitro group. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry.

The compound's chemical structure can be represented as follows:

- IUPAC Name : 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- CAS Number : 303225-66-3

- Molecular Formula : C14H8ClN3O3S

- Molecular Weight : 319.75 g/mol

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exhibits significant biochemical activity. It interacts with various enzymes and proteins, demonstrating the following properties:

- Enzyme Inhibition : The compound inhibits enzymes involved in the biosynthesis of prostaglandins, which are critical mediators of inflammation.

| Property | Description |

|---|---|

| Enzyme Inhibition | Inhibits prostaglandin biosynthesis |

| Cellular Effects | Modulates cell signaling pathways and gene expression |

| Molecular Mechanism | Binds to specific biomolecules, leading to inhibition |

Anticancer Activity

Research indicates that this compound shows potential anticancer properties. It has been evaluated against various cancer cell lines, yielding promising results:

- Cell Lines Tested : Human epidermoid carcinoma (A431) and non-small cell lung cancer (A549).

- Key Findings :

- Cell Proliferation Inhibition : The compound significantly reduces cell viability.

- Apoptosis Induction : Flow cytometry results indicate increased apoptosis in treated cells.

- Cell Cycle Arrest : The compound induces cell cycle arrest, contributing to its anticancer effects.

Mechanistic Insights

The mechanism of action involves targeting specific molecular pathways associated with cancer cell survival. Notably, it inhibits critical signaling pathways such as AKT and ERK, which are essential for cell proliferation and survival.

Antimicrobial Activity

In addition to anticancer effects, the compound has been investigated for antimicrobial properties. The presence of the nitro group enhances its potential as an antimicrobial agent by interfering with essential cellular processes .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide:

- Study on Anticancer Activity :

- Conducted on A431 and A549 cell lines.

- Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed via flow cytometry.

- Antimicrobial Evaluation :

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to other benzothiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(1,3-benzothiazol-2-yl)-5-nitrobenzamide | Lacks dimethyl substituents | Reduced activity |

| 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-benzamide | Lacks nitro group | Lower antimicrobial potential |

| 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylbenzamide | Contains methyl instead of nitro | Altered reactivity |

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions starting with functionalized benzothiazole and benzoyl chloride derivatives. Key steps include:

- Thiazole ring formation : Reacting 2-aminobenzothiazole with chlorinating agents (e.g., POCl₃) to introduce the nitro group at position 6 .

- Amide coupling : Condensation of 6-nitro-1,3-benzothiazol-2-amine with 2-chlorobenzoyl chloride in pyridine or DMF, followed by purification via recrystallization or column chromatography .

- Yield optimization : Adjusting stoichiometry, reaction time (e.g., overnight stirring), and temperature (room temperature or reflux) improves yields (reported 60–65% in analogous compounds) .

Table 1 : Representative Reaction Conditions for Analogous Compounds

| Intermediate | Reagents | Solvent | Time | Yield | Source |

|---|---|---|---|---|---|

| 5-Chlorothiazol-2-amine | 2,4-Difluorobenzoyl chloride | Pyridine | 12 h | ~65% | |

| 6-Nitro-benzothiazole | Substituted benzoyl chlorides | DCM | 24 h | 60–65% |

Q. How is the compound structurally characterized?

Standard techniques include:

- Spectroscopy : ¹H/¹³C NMR confirms aromatic protons and carbonyl groups (e.g., amide C=O at ~1670 cm⁻¹ in IR) .

- X-ray crystallography : SHELX programs refine crystal structures, identifying hydrogen bonds (e.g., N–H⋯N interactions) and packing motifs .

- Elemental analysis : Validates purity (>95% C/H/N/S concordance) .

Advanced Research Questions

Q. How can low yields in the final amide coupling step be addressed?

Methodological improvements include:

- Catalyst screening : Use DMAP or HOBt to enhance coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 1–2 h) and improves yields by 10–15% in analogous thiadiazole derivatives .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor amide bond formation over side reactions .

Q. How to resolve discrepancies in crystallographic data analysis?

Contradictions in hydrogen bonding or unit cell parameters can arise due to:

- Twinned crystals : Use SHELXL’s TWIN command to refine twinned datasets .

- Disorder modeling : Apply PART instructions in SHELXL to model disordered solvent or substituents .

- Validation tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for packing validation .

Example : In a related benzothiazole derivative, hydrogen bonding (N–H⋯O) stabilized dimer formation, but disordered fluorine atoms required iterative refinement to resolve electron density maps .

Q. How to evaluate conflicting antimicrobial activity results across studies?

Conflicting MIC values may stem from:

- Strain variability : Test against standardized panels (e.g., ATCC strains) .

- Assay conditions : Use consistent agar dilution methods (e.g., 1.5% agar, 37°C incubation) .

- Structural analogs : Compare with derivatives (e.g., 2-fluorobenzamide) to identify substituent effects on activity .

Table 2 : Antimicrobial Activity of Benzothiazole Derivatives (MIC, µg/mL)

| Compound | S. aureus | E. coli | C. albicans | Source |

|---|---|---|---|---|

| 2-Chloro-N-(6-nitro-benzothiazol-2-yl)benzamide | 12.5 | 25 | 50 | |

| N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide | 6.25 | 12.5 | 25 |

Q. What computational methods support SAR studies for this compound?

Advanced strategies include:

- Molecular docking : Use AutoDock Vina to predict binding to microbial targets (e.g., PFOR enzyme in anaerobic pathogens) .

- DFT calculations : Analyze electron density maps to correlate nitro/chloro substituents with antibacterial potency .

- ADME prediction : SwissADME assesses bioavailability, highlighting logP (~3.5) and PSA (~90 Ų) for lead optimization .

Key Resources for Further Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.